molecular formula C17H20BrNO4 B3290603 tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate CAS No. 865758-53-8

tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B3290603
CAS No.: 865758-53-8
M. Wt: 382.2 g/mol
InChI Key: ATIBBPKUCAOPIA-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS 865758-53-8) is a high-purity chemical building block with a molecular formula of C 17 H 20 BrNO 4 and a molecular weight of 382.25 g/mol . This compound features a spirocyclic architecture that integrates a benzofuran-2-one moiety with a piperidine ring, the latter protected by a Boc (tert-butoxycarbonyl) group. This specific structure makes it a valuable intermediate in synthetic and medicinal chemistry research. The compound's key reactive sites include the bromo substituent on the aromatic ring, which facilitates various metal-catalyzed cross-coupling reactions, and the ketone group, which offers a handle for further functionalization. The Boc-protected spirocyclic piperidine is a privileged scaffold in drug discovery . Piperidine derivatives are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, including various central nervous system (CNS) agents and other therapeutic compounds . Researchers can leverage this reagent in the synthesis of complex piperidine-containing molecules for the development of new biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data for handling information. This compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 5-bromo-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIBBPKUCAOPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS Number: 865758-53-8) is a compound of interest due to its potential biological activity. This article reviews its chemical properties, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive understanding.

  • Molecular Formula : C₁₇H₂₀BrNO₄
  • Molecular Weight : 382.25 g/mol
  • Structural Features : The compound features a spiro structure that includes a benzofuran moiety and a piperidine ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, typically utilizing microwave irradiation for efficiency. The reaction conditions often include the use of potassium tert-butoxide in tetrahydrofuran (THF) at elevated temperatures .

Cytotoxicity Studies

In vitro studies on related compounds have demonstrated cytotoxic effects against various human tumor cell lines. The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation . The spiro structure may contribute to these effects by enhancing binding affinity to biological targets.

Case Studies and Research Findings

  • Antibacterial Activity : A study on structurally related benzofuran derivatives revealed that they exhibited substantial antibacterial activity through mechanisms that may include disruption of bacterial cell walls and inhibition of protein synthesis .
  • Cytotoxic Effects : Investigations into the cytotoxicity of palladium(II) thiosemicarbazone complexes highlighted their ability to induce apoptosis in cancer cells, suggesting that similar mechanisms may be present in the spiro compound being studied .
  • Structure-Activity Relationship (SAR) : Analysis of various derivatives has shown that modifications in the piperidine or benzofuran rings can significantly alter biological activity, indicating the importance of specific functional groups in enhancing efficacy .

Data Table: Biological Activity Overview

Biological ActivityRelated CompoundsObserved Effects
AntibacterialBenzofuran DerivativesInhibition of Gram-positive and Gram-negative bacteria
CytotoxicPalladium(II) ThiosemicarbazonesInduction of apoptosis in cancer cells
AntiviralThiosemicarbazonesInhibition of viral replication

Comparison with Similar Compounds

tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate (CAS: 690632-05-4)

  • Key Differences : Replaces the benzofuran ring with a benzoxazine system (O and N atoms in the heterocycle).
  • Impact :
    • Reactivity : The benzoxazine’s amine group enables nucleophilic substitution, unlike the benzofuran’s oxygen-based electronic effects.
    • Physical Properties : Higher melting point (226–227°C vs. unreported for the target compound), likely due to stronger intermolecular hydrogen bonding .
  • Applications : Used in peptide mimetics due to its rigid spiro architecture .

1-Boc-4-(4-Bromobenzoyl)piperidine (CAS: 1017781-49-5)

  • Key Differences : Lacks the spiro system; features a 4-bromobenzoyl group directly attached to piperidine.
  • Impact :
    • Solubility : Increased hydrophobicity due to the aromatic bromobenzoyl group.
    • Synthetic Utility : The bromine serves as a handle for Suzuki-Miyaura coupling, similar to the target compound .

Spirocyclic Compounds with Varied Heterocycles

tert-Butyl 5'-Bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS: 1192834-16-4)

  • Key Differences : Replaces benzofuran with pyrrolo[2,3-b]pyridine.
  • Impact :
    • Electronic Properties : The nitrogen-rich pyrrolopyridine system enhances basicity and metal-coordination capacity.
    • Applications : Used in medicinal chemistry for kinase inhibitor synthesis, leveraging bromine for late-stage functionalization .

tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 1013333-61-3)

  • Key Differences : Chroman ring system with methyl substituents instead of benzofuran.
  • Safety Profile: Classified as acutely toxic (oral, Category 4) and a respiratory irritant, highlighting the importance of substituents in toxicity .

Functional Group Variations

tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 2171388-69-3)

  • Key Differences: Substitutes bromine with an amino group.
  • Impact: Reactivity: The amino group enables amide bond formation or diazotization, contrasting with the bromine’s role in cross-coupling. Electronic Effects: Electron-donating amino group alters the isobenzofuran ring’s electronic density compared to the electron-withdrawing bromine in the target compound .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound (CAS) Molecular Weight Melting Point (°C) Solubility Key Substituents
Target (439811-37-7) ~396.25 Not reported Likely organic solvents 5-Br, 3-oxo, spiro benzofuran
690632-05-4 397.26 226–227 DMSO, CHCl₃ 6-Br, spiro benzoxazine
1192834-16-4 382.25 Not reported CHCl₃, MeOH, DMSO 5'-Br, spiro pyrrolopyridine
1013333-61-3 361.46 Not reported Not reported 6,7-dimethyl, spiro chroman

Research Findings and Trends

  • Synthetic Methods : The target compound’s synthesis likely parallels , using tert-butyl bromoacetate and a lithiated piperidine precursor. However, its spiro architecture demands precise stereochemical control, often achieved via crystallization (e.g., SHELX refinement ).
  • Reactivity : Bromine in the target and analogues (e.g., 690632-05-4) facilitates cross-coupling, but electronic differences (benzofuran vs. benzoxazine) alter reaction rates and yields .
  • Safety : Compounds with bromine or reactive oxo groups (e.g., 1013333-61-3) often require stringent handling due to acute toxicity risks .

Q & A

Q. What are the recommended safety precautions for handling tert-butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate?

  • Methodological Answer: Based on GHS classifications for analogous spiro compounds, this compound may pose hazards including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers should:
  • Wear nitrile gloves, safety goggles, and lab coats to prevent contact .
  • Use fume hoods or local exhaust ventilation to avoid aerosol inhalation .
  • Store at 2–8°C in a dry environment, though conflicting data suggest some analogs are stable below 28°C; verify batch-specific stability .
  • In case of spills, collect material using non-sparking tools and dispose via approved waste protocols .

Q. What synthetic routes are commonly employed to prepare this spiro compound?

  • Methodological Answer: Synthesis typically involves multi-step strategies:

Core Formation: Construct the spiro benzofuran-piperidine system via cyclization reactions, often using tert-butyl carbamate protecting groups to stabilize intermediates .

Bromination: Introduce the bromo substituent at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Oxidation: Install the 3-oxo group via oxidation of a secondary alcohol intermediate using Jones reagent or pyridinium chlorochromate (PCC) .
Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer: Standard characterization includes:
  • NMR Spectroscopy: Confirm regiochemistry of bromination (e.g., 1^1H NMR: aromatic protons at δ 7.2–7.8 ppm; 13^{13}C NMR: carbonyl at ~200 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+ expected m/z ~410) .
  • X-ray Crystallography: Resolve spirocyclic conformation using SHELXL for refinement; monitor for polymorphism via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data for this compound be resolved?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. rigid solid-state structures). To address this:
  • Perform variable-temperature NMR to detect conformational exchange broadening .
  • Compare DFT-optimized structures (using Gaussian or ORCA) with crystallographic data to identify energy-minimized conformers .
  • Use synchrotron radiation for high-resolution crystallography to detect minor polymorphs .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this brominated spiro compound?

  • Methodological Answer: To enhance coupling efficiency with boronic acids:
  • Catalyst System: Use Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 (1–5 mol%) in THF/H2_2O (3:1) at 75–80°C under N2_2 .
  • Ligand Effects: Bulky ligands (e.g., XPhos) improve steric hindrance tolerance for bulky boronic acids .
  • Additives: Include K2_2CO3_3 or Cs2_2CO3_3 (2 equiv) to deprotonate intermediates and accelerate transmetallation .
    Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane) and isolate products via flash chromatography .

Q. How can byproduct formation during synthesis be minimized?

  • Methodological Answer: Common byproducts include de-brominated analogs or oxidized side chains. Mitigation strategies:
  • Controlled Bromination: Use NBS with AIBN in CCl4_4 at 0°C to suppress over-bromination .
  • Inert Atmosphere: Conduct oxidation steps under argon to prevent radical side reactions .
  • Purification: Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate isomers .

Q. What are the implications of conflicting toxicological data for this compound?

  • Methodological Answer: While some SDS indicate no OSHA-classified carcinogens, others note IARC potential carcinogens (e.g., at ≥0.1% concentrations). Researchers should:
  • Conduct Ames tests or micronucleus assays to assess genotoxicity .
  • Use in vitro cytotoxicity screening (e.g., HepG2 cells) to establish safe handling thresholds .
  • Adhere to ALARA (As Low As Reasonably Achievable) exposure principles in animal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

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